molecular formula C14H18BrNO2 B3498892 2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone

2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone

Cat. No.: B3498892
M. Wt: 312.20 g/mol
InChI Key: MDBQIMICABBVMY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone is an organic compound that features a brominated phenoxy group attached to a pyrrolidine ring via an ethanone linker

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-10-8-13(11(2)7-12(10)15)18-9-14(17)16-5-3-4-6-16/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBQIMICABBVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone typically involves the following steps:

    Bromination: The starting material, 2,5-dimethylphenol, undergoes bromination to introduce a bromine atom at the 4-position.

    Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Pyrrolidine Introduction: The phenoxy intermediate is further reacted with pyrrolidine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone linker can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Conversion to carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethylaniline
  • 2-(4-Bromo-2,5-dimethylphenoxy)acetamide
  • 2-(4-Bromo-2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide

Uniqueness

2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone is unique due to the presence of both a brominated phenoxy group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(4-Bromo-2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone

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